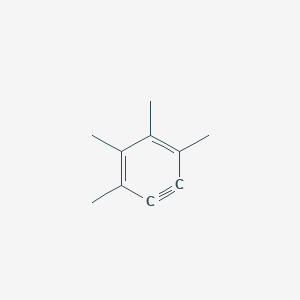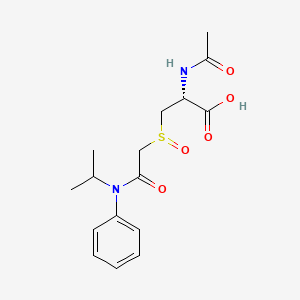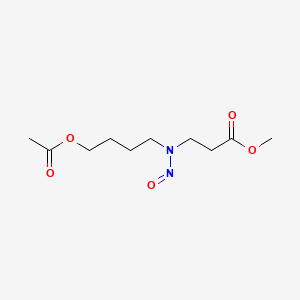
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a beta-alanine backbone, a hydroxybutyl group, a nitroso group, and a methyl ester acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE typically involves multiple steps, starting with the preparation of beta-alanine derivatives. The hydroxybutyl group can be introduced through a nucleophilic substitution reaction, while the nitroso group can be added via a nitrosation reaction. The final step involves esterification to form the methyl ester acetate.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group can yield butanone or butanal, while reduction of the nitroso group can produce corresponding amines.
Aplicaciones Científicas De Investigación
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxybutyl group may interact with enzymes involved in metabolic pathways, while the ester moiety can undergo hydrolysis to release active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- beta-ALANINE, N-(2-HYDROXYETHYL)-N-NITROSO-, METHYL ESTER, ACETATE
- beta-ALANINE, N-(3-HYDROXYPROPYL)-N-NITROSO-, METHYL ESTER, ACETATE
- beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, ETHYL ESTER, ACETATE
Uniqueness
beta-ALANINE, N-(4-HYDROXYBUTYL)-N-NITROSO-, METHYL ESTER, ACETATE: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybutyl group, in particular, differentiates it from other similar compounds and may result in unique interactions with biological targets.
This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
79448-03-6 |
|---|---|
Fórmula molecular |
C10H18N2O5 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 3-[4-acetyloxybutyl(nitroso)amino]propanoate |
InChI |
InChI=1S/C10H18N2O5/c1-9(13)17-8-4-3-6-12(11-15)7-5-10(14)16-2/h3-8H2,1-2H3 |
Clave InChI |
KXLRIZIEOMOUDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCN(CCC(=O)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



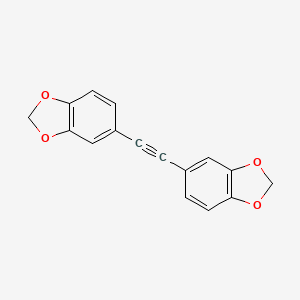
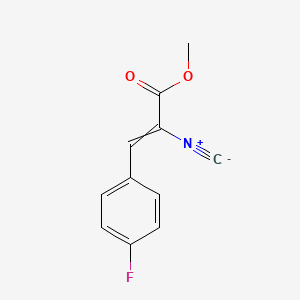

![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)

![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
